Ethyl 4,7-dichloroquinazoline-2-carboxylate
Overview
Description
Ethyl 4,7-dichloroquinazoline-2-carboxylate is an organic compound with the molecular formula C11H8Cl2N2O2. It is characterized by its white crystalline or powdery form. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,7-dichloroquinazoline-2-carboxylate typically involves the reaction of 4,7-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Hydrolysis Product: The major product is 4,7-dichloroquinazoline-2-carboxylic acid.
Scientific Research Applications
Ethyl 4,7-dichloroquinazoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is employed in studies to understand the biological pathways and mechanisms of quinazoline derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules in research laboratories.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dichloroquinazoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chlorine atoms and the quinazoline core play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .
Comparison with Similar Compounds
4,7-Dichloroquinazoline: Lacks the ethyl ester group but shares the quinazoline core and chlorine substitutions.
Ethyl 4-chloroquinazoline-2-carboxylate: Similar structure but with only one chlorine atom.
Uniqueness: Ethyl 4,7-dichloroquinazoline-2-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl 4,7-dichloroquinazoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYQQUNSFUMFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671245 | |
Record name | Ethyl 4,7-dichloroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-09-9 | |
Record name | Ethyl 4,7-dichloroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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